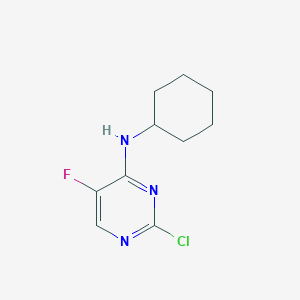
2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClFN3. It has a molecular weight of 229.68 . The compound is also known by other synonyms such as 2-chloro-N-cyclohexyl-5-fluoro-4-pyrimidinamine and N-(2-chloro-5-fluoro-4-pyrimidinyl)-N-cyclohexylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) and the InChI key is GFWGJIJIONAZTJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.68 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Kinase Inhibitors Synthesis : A study demonstrated the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds, including derivatives of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, are explored for their anticancer properties (Wada et al., 2012).
SN(ANRORC) Mechanism in Amination : Research on the amination of halogenoaza-aromatics, including compounds similar to this compound, found that a significant portion of this reaction proceeds via a ring-opening SN(ANRORC) mechanism. This insight is valuable for understanding the chemical behavior of such compounds (Kroon & Plas, 2010).
Anti-HIV-1 Evaluation : A study on the synthesis of novel MC-1220 analogs, structurally related to this compound, revealed their potential as non-nucleoside reverse transcriptase inhibitors against HIV-1. This indicates a potential application in antiviral therapies (Loksha et al., 2016).
Transaminase Application : The study involving the immobilization of the amine transaminase from Vibrio fluvialis and its application in synthesizing compounds like this compound demonstrates the potential in pharmaceutical synthesis. This enzyme-based method provides a greener alternative to traditional chemical synthesis (Semproli et al., 2020).
Molecular Docking and Spectroscopy : A molecule structurally related to this compound, with antihypertensive properties, was analyzed using experimental and theoretical techniques. This research contributes to understanding the molecular behavior of similar compounds in pharmaceutical applications (Aayisha et al., 2019).
Synthesis of Potent Deoxycytidine Kinase Inhibitors : Another study described the practical synthesis of compounds structurally related to this compound, emphasizing their role as intermediates in producing deoxycytidine kinase inhibitors. These inhibitors have significant implications in cancer treatment (Zhang et al., 2009).
Pyrimidine Reactions and Aminolysis : Research on pyrimidine reactions, including the aminolysis of halogenopyrimidines, provides insights into the chemical behavior of compounds like this compound. Understanding these reactions is crucial for their application in pharmaceutical synthesis (Brown & Waring, 1974).
Vinylic Substitution of Halogenoethylenes : A study investigating the substitution of halogenoethylenes by aromatic amines provided insights into the reactivity and potential modifications of compounds like this compound. This research aids in understanding the molecular transformations these compounds can undergo (Rappoport & Ta-Shma, 1971).
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGJIJIONAZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324625 |
Source


|
| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28942-84-9 |
Source


|
| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

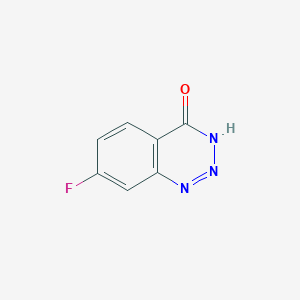
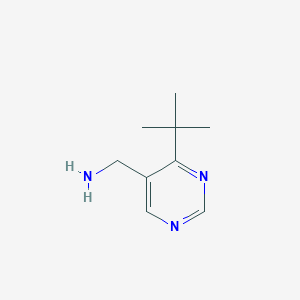
![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)
![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)
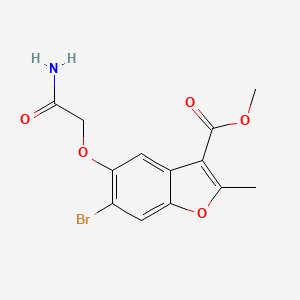

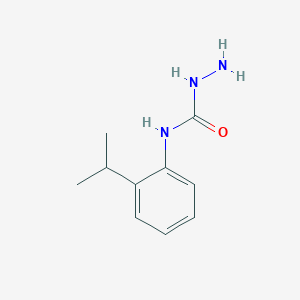
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)

![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)
![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

